DL-threo-Ritalinic Acid Isopropyl Ester is a chemical compound derived from ritalinic acid, which is structurally related to methylphenidate, a well-known stimulant used in the treatment of attention deficit hyperactivity disorder. This compound is of interest due to its potential pharmacological effects and applications in scientific research.
This compound falls under the category of esters, specifically as a derivative of ritalinic acid. It is classified as a psychoactive substance due to its relation to stimulant medications and its potential effects on the central nervous system.
The synthesis of DL-threo-Ritalinic Acid Isopropyl Ester typically involves the esterification of ritalinic acid with isopropanol in the presence of an acid catalyst. The general procedure includes:
This method ensures high purity and yield of the desired ester product.
DL-threo-Ritalinic Acid Isopropyl Ester has a molecular formula of with a molecular weight of approximately 271.421 g/mol. Its structural representation includes an ester functional group attached to a piperidine ring, which is characteristic of many psychoactive compounds.
The primary reaction involving DL-threo-Ritalinic Acid Isopropyl Ester is its hydrolysis back into ritalinic acid and isopropanol under acidic or basic conditions. This reaction can be catalyzed by various enzymes or performed chemically:
This reaction demonstrates the reversible nature of ester formation and hydrolysis.
The mechanism of action for DL-threo-Ritalinic Acid Isopropyl Ester primarily revolves around its interaction with neurotransmitter systems in the brain. Similar to methylphenidate, it likely inhibits the reuptake of dopamine and norepinephrine by blocking their transporters:
Research indicates that variations in structure can influence potency and duration of action compared to other stimulants .
DL-threo-Ritalinic Acid Isopropyl Ester exhibits various physical properties:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
DL-threo-Ritalinic Acid Isopropyl Ester has several applications in scientific research:
This compound serves as an important tool for understanding stimulant pharmacology and developing new therapeutic agents for cognitive enhancement or treatment of attention-related disorders.
DL-threo-Ritalinic Acid Isopropyl Ester (CAS 93148-46-0) is a synthetic piperidine derivative with the systematic name isopropyl 2-phenyl-2-(piperidin-2-yl)acetate. Its molecular formula is C₁₆H₂₃NO₂, corresponding to a molecular weight of 261.36 g/mol [1] [2]. The compound features a chiral center, existing as a racemic mixture of the threo diastereomers, specifically the (±)-threo configuration [8]. The hydrochloride salt form (CAS 1262795-94-7) has a molecular weight of 297.82 g/mol [7].
Alternative designations reflect its structural relationship to methylphenidate: (±)-threo-Isopropylphenidate hydrochloride, Dimethylphenidate hydrochloride, and Ritalinic acid isopropyl ester hydrochloride [7]. The compound's isopropyl ester moiety distinguishes it from methylphenidate (methyl ester) and ethylphenidate (ethyl ester), conferring unique physicochemical properties, including a predicted boiling point of 353.1±17.0 °C and density of 1.039±0.06 g/cm³ [1].
Table 1: Nomenclature of DL-threo-Ritalinic Acid Isopropyl Ester
Nomenclature Type | Designation |
---|---|
Systematic Name | Isopropyl 2-phenyl-2-(piperidin-2-yl)acetate |
CAS Number (free base) | 93148-46-0 |
CAS Number (hydrochloride) | 1262795-94-7 |
Common Synonyms | (±)-threo-Isopropylphenidate; DL-threo-methylphenidate isopropyl ester; IPPH |
Molecular Formula (free base) | C₁₆H₂₃NO₂ |
Molecular Weight (free base) | 261.36 g/mol |
The compound emerged from mid-20th century structure-activity relationship (SAR) explorations focused on phenidylate-based central nervous system (CNS) stimulants. Early research into methylphenidate analogs by Ciba-Geigy scientists (including the work referenced by Greenblatt et al., 1961) systematically investigated ester modifications to optimize pharmacokinetic and pharmacodynamic properties [7]. The isopropyl ester variant represented a logical extension of this ester SAR exploration, following the clinical establishment of methylphenidate (methyl ester) and the characterization of ethylphenidate (ethyl ester).
The compound gained renewed research interest in the 2000s as a tool for investigating the steric and electronic requirements for binding at the dopamine and norepinephrine transporters. Its historical significance lies primarily in its role as a chemical probe for understanding the contribution of the ester moiety to the pharmacological profile of phenidylate-based stimulants [8]. References in analytical profiles (Padmanabhan, 1981) and metabolic studies (Srinivas et al., 1993) further cemented its status as a reference compound within medicinal chemistry research focused on psychostimulants [7].
DL-threo-Ritalinic Acid Isopropyl Ester shares a core structural motif with methylphenidate: the 2-phenyl-2-(piperidin-2-yl)acetate backbone. The critical distinction lies at the ester functional group, where methylphenidate possesses a methyl ester (-COOCH₃), while the subject compound features an isopropyl ester (-COOCH(CH₃)₂) [1] [3]. This modification increases lipophilicity and steric bulk compared to the methyl ester, potentially influencing absorption, distribution, metabolism, and target interactions.
Ritalinic acid, the primary inactive metabolite of methylphenidate, is the corresponding carboxylic acid (2-phenyl-2-(piperidin-2-yl)acetic acid; C₁₃H₁₇NO₂) generated by enzymatic hydrolysis of the ester bond [3] [5]. DL-threo-Ritalinic Acid Isopropyl Ester is thus chemically defined as the isopropyl ester derivative of ritalinic acid. This structural relationship positions it as a direct analog where the metabolically labile methyl ester of methylphenidate is replaced by the more sterically hindered isopropyl ester, potentially conferring altered metabolic stability mediated by carboxylesterases (particularly CES1A1) [3] [5] [9].
Table 2: Structural Comparison of Key Related Compounds
Compound | R Group (Ester) | Molecular Formula | Relationship |
---|---|---|---|
Ritalinic Acid | -OH (Carboxylic Acid) | C₁₃H₁₇NO₂ | Hydrolysis Metabolite |
Methylphenidate | -OCH₃ (Methyl Ester) | C₁₄H₁₉NO₂ | Reference Drug |
Ethylphenidate | -OCH₂CH₃ (Ethyl Ester) | C₁₅H₂₁NO₂ | Homolog |
DL-threo-Ritalinic Acid Isopropyl Ester (Isopropylphenidate) | -OCH(CH₃)₂ (Isopropyl Ester) | C₁₆H₂₃NO₂ | Target Compound |
This compound holds multifaceted significance in neuroscience and drug discovery. Primarily, it serves as a critical molecular probe for investigating the steric and electronic tolerances of the phenidylate pharmacophore binding site on monoamine transporters. Research indicates that modifications at the ester position significantly impact binding affinity and selectivity profiles at the dopamine transporter (DAT) and norepinephrine transporter (NET) [6] [9]. Unlike methylphenidate, where the d-threo enantiomer possesses most of the pharmacological activity, the DL-threo racemate of the isopropyl ester has been utilized to explore potential differences in the enantioselective metabolism of more sterically hindered esters [6] [8].
Its characterization has contributed to understanding the structure-metabolism relationships within this compound class. While methylphenidate undergoes rapid and extensive hydrolysis by carboxylesterase 1 (CES1A1) to inactive ritalinic acid, the isopropyl ester presents increased steric hindrance around the ester carbonyl. This hindrance potentially modulates its susceptibility to enzymatic hydrolysis, thereby influencing its metabolic half-life and duration of action compared to methylphenidate [3] [5] [9].
Furthermore, studies involving this analog have provided insights into potential neuroprotective mechanisms associated with DAT inhibitors. Research suggests that compounds like methylphenidate and potentially its analogs may offer protection against neurotoxicity induced by agents like methamphetamine or 6-hydroxydopamine, possibly through mechanisms involving attenuation of abnormal cytoplasmic dopamine accumulation and modulation of vesicular monoamine transporter-2 (VMAT-2) function [9]. The compound's utility in exploring these mechanisms stems from its defined interaction with DAT and potentially NET, albeit with a modified pharmacokinetic profile due to the ester group alteration [6] [9].
Table 3: Key Pharmacological Targets and Significance
Aspect | Significance | Research Insights |
---|---|---|
DAT/NET Binding Probe | Elucidates steric requirements of ester moiety at transporter binding sites | Altered affinity/selectivity profile compared to methyl/ethyl esters [6] |
Metabolic Stability | Model compound for CES1A1 substrate susceptibility | Isopropyl group may confer resistance to rapid hydrolysis vs methylphenidate [3] [5] |
Neuroprotection Mechanisms | Tool for studying DAT/VMAT-2 interactions | Potential role in attenuating cytoplasmic dopamine toxicity pathways [9] |
Stereochemistry-activity | Probe for enantioselective metabolism of hindered esters | Contrasts with established d-threo-methylphenidate preference [6] [8] |
In medicinal chemistry, this ester analog exemplifies the strategy of metabolic stabilization through steric hindrance of a labile ester group, a common tactic to prolong the duration of action of ester-containing therapeutics. Its synthesis and characterization provide valuable data for predicting the pharmacological and metabolic behavior of novel phenidylate derivatives designed as research compounds or potential therapeutics targeting CNS disorders involving dopaminergic and noradrenergic neurotransmission [1] [3] [6]. The compound remains primarily a research tool crucial for advancing fundamental understanding of transporter interactions and the metabolism of ester-based neuroactive compounds.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9